1-Chloro-2-hydroxypropyl 2-methylprop-2-enoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-2-hydroxypropyl 2-methylprop-2-enoate can be synthesized through the reaction of methacrylic acid with epichlorohydrin in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The product is then purified through distillation or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-hydroxypropyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Addition Reactions: The double bond in the methacrylate group can participate in addition reactions.
Polymerization: The compound can undergo polymerization to form polymers with unique properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like sodium hydroxide and acids like hydrochloric acid. The reactions typically occur under mild to moderate temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives, while polymerization results in the formation of polymers .
Scientific Research Applications
1-Chloro-2-hydroxypropyl 2-methylprop-2-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the modification of biomolecules for various biological studies.
Medicine: Investigated for its potential use in drug delivery systems and medical coatings.
Industry: Utilized in the production of adhesives, coatings, and sealants.
Mechanism of Action
The mechanism of action of 1-Chloro-2-hydroxypropyl 2-methylprop-2-enoate involves its ability to undergo polymerization and form cross-linked networks. This property is particularly useful in the creation of durable and resilient materials. The molecular targets and pathways involved in its action depend on the specific application and the environment in which it is used .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxypropyl methacrylate: Similar in structure but lacks the chlorine atom.
3-Chloro-2-hydroxypropyl acrylate: Similar but has an acrylate group instead of a methacrylate group.
Uniqueness
1-Chloro-2-hydroxypropyl 2-methylprop-2-enoate is unique due to its combination of a chlorine atom and a methacrylate group, which imparts distinct chemical reactivity and properties. This makes it particularly valuable in applications requiring specific chemical modifications and polymerization capabilities .
Properties
CAS No. |
38926-48-6 |
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Molecular Formula |
C7H11ClO3 |
Molecular Weight |
178.61 g/mol |
IUPAC Name |
(1-chloro-2-hydroxypropyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H11ClO3/c1-4(2)7(10)11-6(8)5(3)9/h5-6,9H,1H2,2-3H3 |
InChI Key |
COHMJXKDEBTIPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(OC(=O)C(=C)C)Cl)O |
Origin of Product |
United States |
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